SR9243

Description

Structure

3D Structure

Propriétés

IUPAC Name |

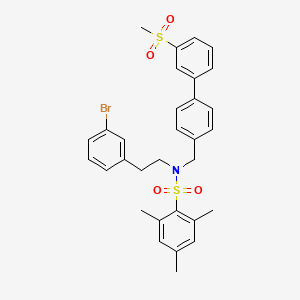

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQFEJFTCLKXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SR9243

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). By binding to these nuclear receptors, this compound effectively represses their transcriptional activity, leading to the downregulation of key genes involved in cellular metabolism, particularly lipogenesis and glycolysis. This targeted inhibition of metabolic pathways crucial for rapid cell growth and proliferation has positioned this compound as a promising therapeutic candidate, especially in the context of oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: LXR Inverse Agonism

This compound functions as an inverse agonist of both LXRα (NR1H3) and LXRβ (NR1H2). Unlike agonists which activate the receptor, or antagonists which block agonist activity, an inverse agonist reduces the constitutive activity of the receptor. This compound achieves this by promoting the recruitment of corepressor proteins to the LXR/Retinoid X Receptor (RXR) heterodimer on the DNA. This stabilization of the corepressor complex actively represses the transcription of LXR target genes.[1]

The primary consequence of LXR inhibition by this compound is the coordinated downregulation of genes integral to two fundamental metabolic processes that are often dysregulated in cancer:

-

Lipogenesis: this compound significantly suppresses the expression of key lipogenic enzymes and transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[2][3][4] By inhibiting de novo fatty acid synthesis, this compound deprives cancer cells of essential building blocks for membrane biogenesis and signaling molecules.

-

Glycolysis: this compound has been shown to inhibit the Warburg effect, the metabolic shift towards aerobic glycolysis observed in many cancer cells. It achieves this by downregulating the expression of key glycolytic enzymes.[5] This disruption of glucose metabolism limits the energy production and biosynthetic precursors necessary for rapid tumor growth.

Recent studies have also elucidated a role for this compound in modulating the AMPK/mTOR signaling pathway, particularly in the context of inflammation. This compound treatment has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and reduce the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).[5][6] This suggests a broader impact on cellular energy sensing and regulation of protein synthesis and cell growth.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Viability) | PC3 | ~15-104 nM (approx.) | --INVALID-LINK--[1] |

| DU-145 | ~15-104 nM (approx.) | --INVALID-LINK--[1] | |

| SW620 | ~15-104 nM (approx.) | --INVALID-LINK--[1] | |

| HT29 | ~15-104 nM (approx.) | --INVALID-LINK--[1] | |

| HOP-62 | ~15-104 nM (approx.) | --INVALID-LINK--[1] | |

| NCI-H23 | ~15-104 nM (approx.) | --INVALID-LINK--[1] |

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Parameter | Value | Reference |

| Binding Affinity (LXRα) | Not explicitly reported as a Kᵢ value. This compound enhances LXRα-corepressor interaction. | --INVALID-LINK-- |

| Binding Affinity (LXRβ) | Not explicitly reported as a Kᵢ value. This compound enhances LXRβ-corepressor interaction. | --INVALID-LINK-- |

Table 2: Receptor Binding Affinity of this compound

Experimental Protocols

LXR Luciferase Reporter Assay

This assay is used to quantify the inverse agonist activity of this compound on LXR-mediated transcription.

Materials:

-

HEK293T cells

-

Lipofectamine 2000 (Invitrogen)

-

Opti-MEM Reduced Serum Medium (Gibco)

-

DMEM with 10% FBS

-

pCMX-hLXRα or pCMX-hLXRβ expression vector

-

(LXRE)₃-tk-luc reporter vector

-

pRL-TK (Renilla luciferase control vector)

-

This compound

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Seed HEK293T cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

For each well, prepare a transfection mix in Opti-MEM containing the LXR expression vector, the LXRE reporter vector, and the Renilla control vector.

-

Add Lipofectamine 2000 to the DNA mixture, incubate for 20 minutes at room temperature, and then add the complex to the cells.

-

After 6 hours of incubation, replace the transfection medium with fresh DMEM containing 10% FBS and varying concentrations of this compound or vehicle (DMSO).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Quantitative Real-Time PCR (RT-qPCR) for LXR Target Genes

This protocol details the measurement of mRNA expression levels of LXR target genes involved in lipogenesis.

Materials:

-

Cancer cell lines (e.g., SW620, PC3)

-

This compound

-

RNeasy Mini Kit (Qiagen)

-

iScript cDNA Synthesis Kit (Bio-Rad)

-

iTaq Universal SYBR Green Supermix (Bio-Rad)

-

RT-qPCR instrument

-

Primers for human SREBP-1c, FASN, SCD1, and a housekeeping gene (e.g., GAPDH).

Primer Sequences:

-

hSREBP-1c Forward: 5'-ACTTCTGGAGGCATCGCAAGCA-3'[7]

-

hSREBP-1c Reverse: 5'-AGGTTCCAGAGGAGGCTACAAG-3'[7]

-

hFASN Forward: 5'-TTCTACGGCTCCACGCTCTTCC-3'[7]

-

hFASN Reverse: 5'-GAAGAGTCTTCGTCAGCCAGGA-3'[7]

-

hSCD1 Forward: 5'-CCTGGTTTCACTTGGAGCTGTG-3'[7]

-

hSCD1 Reverse: 5'-TGTGGTGAAGTTGATGTGCCAGC-3'[7]

-

hGAPDH Forward: 5'-CAAGGCTGAGAACGGGAAG-3'[7]

-

hGAPDH Reverse: 5'-TGAAGACGCCAGTGGACTC-3'[7]

Protocol:

-

Plate cancer cells and treat with desired concentrations of this compound or vehicle for 24-48 hours.

-

Isolate total RNA using the RNeasy Mini Kit.

-

Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit.

-

Perform RT-qPCR using the iTaq Universal SYBR Green Supermix with the specified primers.

-

Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis for AMPK/mTOR Pathway

This protocol is for assessing the phosphorylation status of key proteins in the AMPK/mTOR pathway.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Phospho-AMPKα (Thr172) (Cell Signaling Technology, #2535)

-

Total AMPKα (Cell Signaling Technology, #2532)

-

Phospho-mTOR (Ser2448) (Cell Signaling Technology, #2971)[8]

-

Total mTOR (Cell Signaling Technology, #2983)

-

GAPDH (as loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate (Thermo Fisher Scientific)

Protocol:

-

Treat cells with this compound for the desired time points.

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Matrigel (Corning)

-

This compound

-

Vehicle (e.g., 10% DMSO, 10% Tween-80 in saline)

-

Calipers

Protocol:

-

Subcutaneously inject 5 x 10⁶ SW620 cells mixed with Matrigel into the flank of each mouse.[9][10]

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).[9]

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle daily.[14]

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting SREBP-1-driven lipid metabolism to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]

- 4. SREBP-1c as a molecular bridge between lipogenesis and cell cycle progression of clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijbs.com [ijbs.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. In vitro and in vivo sensitization of SW620 metastatic colon cancer cells to CDDP-induced apoptosis by the nitric oxide donor DETANONOate: Involvement of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR9243: A Potent Liver X Receptor (LXR) Inverse Agagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a detailed overview of SR9243. It is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

This compound is a synthetic small molecule that has garnered significant attention in preclinical research for its potent anti-cancer and metabolic regulatory properties. Contrary to some initial classifications, extensive research has demonstrated that this compound does not function as a Rev-Erbα antagonist. Instead, it is a highly selective and potent Liver X Receptor (LXR) inverse agonist .[1][2][3][4] This guide will provide a comprehensive technical overview of this compound, focusing on its true mechanism of action, its effects on cellular metabolism, and its therapeutic potential, particularly in oncology. We will detail its chemical properties, summarize key quantitative data, provide representative experimental protocols, and visualize the underlying signaling pathways.

Chemical Properties and Structure

This compound is a sulfonamide derivative designed to provide systemic exposure, unlike its predecessor SR9238 which was developed as a liver-selective compound.

| Property | Value |

| IUPAC Name | N-(4-(4-((4-bromobenzyl)(2,4,6-trimethylphenyl)sulfamoyl)piperidin-1-yl)phenyl)methanesulfonamide |

| Molecular Formula | C₃₁H₃₂BrN₄O₄S₂ |

| Molecular Weight | 626.62 g/mol |

| CAS Number | 1613028-81-1 |

| Appearance | White to off-white solid |

Mechanism of Action: LXR Inverse Agonism

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.[5][6] They form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes.

In the absence of an activating ligand, the LXR/RXR heterodimer can be bound to corepressor proteins (e.g., NCoR, SMRT), maintaining a basal level of gene expression. Upon binding of an agonist (like oxysterols), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which upregulates gene transcription.

This compound functions as an inverse agonist . Instead of activating the receptor, it stabilizes the interaction between LXR and its corepressors (NCoR and SMRT).[1] This enhanced repression leads to a potent downregulation of LXR-mediated gene expression to below basal levels.[1] Studies have shown that this compound is highly selective for LXRα and LXRβ, with no significant activity on other nuclear receptors at effective concentrations.[1]

Signaling Pathway of LXR and this compound's Point of Intervention

Biological Effects and Therapeutic Potential

The primary therapeutic potential of this compound, as explored in preclinical studies, lies in its ability to selectively target metabolic pathways that are dysregulated in cancer cells.

Anti-Cancer Activity

Many cancer cells exhibit a metabolic reprogramming known as the "Warburg effect" (aerobic glycolysis) and become heavily reliant on de novo lipogenesis (fatty acid synthesis) to support rapid proliferation. LXR directly regulates key genes in both of these pathways.[1][2]

By potently repressing LXR, this compound simultaneously inhibits two major energy sources for cancer cells:

-

Inhibition of Lipogenesis: this compound significantly downregulates the expression of key lipogenic genes, including SREBP-1c (a master regulator of lipogenesis), FASN (Fatty Acid Synthase), and SCD1 (Stearoyl-CoA Desaturase-1).[1][7] This depletes the cancer cells of essential lipids needed for membrane synthesis and signaling, leading to apoptosis.

-

Disruption of the Warburg Effect: this compound also suppresses the expression of critical glycolytic enzymes, thereby cutting off a major source of ATP and biosynthetic precursors for the cancer cells.[1]

A key finding is that this compound is selectively cytotoxic to cancer cells while showing minimal toxicity to non-malignant cells.[1] This selectivity is attributed to the fact that normal cells are not as "addicted" to these specific metabolic pathways and can acquire necessary lipids from external sources.

Logical Flow of this compound's Anti-Cancer Mechanism

Other Therapeutic Areas

-

Non-alcoholic Steatohepatitis (NASH): In animal models of NASH, this compound has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[2][8]

-

Rheumatoid Arthritis (RA): this compound has demonstrated the ability to attenuate adjuvant-induced arthritis in rat models by inhibiting the polarization and activation of pro-inflammatory M1 macrophages.[8][9]

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

This compound demonstrates potent cytotoxicity against a range of human cancer cell lines at nanomolar concentrations.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| PC3 | Prostate Cancer | ~15 - 104 |

| DU-145 | Prostate Cancer | ~15 - 104 |

| SW620 | Colorectal Cancer | ~15 - 104 |

| HT29 | Colorectal Cancer | ~15 - 104 |

| HOP-62 | Lung Cancer | ~15 - 104 |

| NCI-H23 | Lung Cancer | ~15 - 104 |

| Data compiled from multiple sources.[1][3][4] |

In Vivo Efficacy and Observations

In vivo studies in murine models have corroborated the anti-tumor effects of this compound.

| Model | Cancer Type | Dosage | Key Outcomes |

| SW620 Xenograft | Colon Cancer | 30-60 mg/kg | Dose-dependent reduction in tumor growth. |

| DU-145 Xenograft | Prostate Cancer | 60 mg/kg | Substantial reduction in tumor growth. |

| LLC1 Syngeneic | Lewis Lung Carcinoma | 60 mg/kg | Profoundly inhibited tumor growth. |

| Ob/Ob Mice (High-Fat Diet) | Metabolic Model | Not specified | Suppressed hepatic steatosis. |

| Data compiled from multiple sources.[1] |

Notably, effective anti-tumor doses of this compound did not induce weight loss, hepatotoxicity, or systemic inflammation in these models.[1]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized from standard procedures and should be optimized for specific experimental conditions.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cancer cells (e.g., PC3, SW620) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (ranging from low nM to high µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound affects the binding of LXR to the promoter regions of its target genes.

-

Cell Treatment & Cross-linking: Treat cells (e.g., HepG2) with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours). Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis & Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a sonication buffer and shear the chromatin to fragments of 200-1000 bp using a sonicator.

-

Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for LXRα or LXRβ. An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a standard PCR purification kit.

-

Analysis (qPCR): Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the LXRE-containing promoter regions of target genes (e.g., FASN, SREBP-1c). Analyze the results to determine the change in LXR occupancy at these promoters upon this compound treatment.

Experimental Workflow for a Tumor Xenograft Study

Conclusion

This compound is a potent and selective LXR inverse agonist with significant therapeutic potential, particularly in oncology. Its unique mechanism of dually targeting the Warburg effect and de novo lipogenesis provides a powerful strategy for selectively inducing apoptosis in cancer cells that are metabolically reprogrammed for rapid growth. The compound has demonstrated a favorable safety profile in preclinical models, showing efficacy without the toxicity often associated with systemic metabolic inhibitors. Further research into its pharmacokinetic properties and clinical development is warranted to translate these promising preclinical findings into effective therapies for cancer and other metabolic diseases.

References

- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LXRα Regulates Hepatic ChREBPα Activity and Lipogenesis upon Glucose, but Not Fructose Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SR9243: A Technical Whitepaper on the LXR Inverse Agonist Targeting Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). Developed as a systemically available compound, this compound has demonstrated significant preclinical anti-tumor activity across a range of cancer types. Its primary mechanism of action involves the suppression of LXR-mediated transcription of genes crucial for cellular metabolism, particularly those involved in de novo lipogenesis and glycolysis—pathways frequently hijacked by cancer cells to support rapid proliferation and survival. By inducing the recruitment of corepressors to LXR, this compound effectively rewires the metabolic landscape of tumor cells, leading to apoptosis and reduced tumor growth without significant toxicity to normal tissues. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a novel therapeutic agent.

Discovery and Development

This compound was rationally designed based on the chemical scaffold of an earlier LXR inverse agonist, SR9238.[1] While SR9238 was characterized by a rapidly metabolized ester moiety, limiting its systemic exposure and rendering it "liver-selective," this compound was engineered for enhanced metabolic stability and systemic availability, making it suitable for broader anti-cancer applications.[1]

Chemical Structure

Mechanism of Action

This compound functions as a high-affinity inverse agonist of both LXRα and LXRβ. Unlike LXR agonists which activate the receptor, or antagonists which block agonist activity, an inverse agonist reduces the basal, ligand-independent activity of the receptor. This compound achieves this by stabilizing a conformation of the LXR ligand-binding domain that promotes the recruitment of transcriptional corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT).[1] This enhanced interaction between LXR and its corepressors leads to the potent, dose-dependent suppression of LXR target gene transcription below basal levels.[1][2][3]

The primary downstream effect of this compound is the disruption of two key metabolic pathways critical for cancer cell proliferation: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[4]

Signaling Pathways

This compound directly inhibits the LXR-mediated expression of key lipogenic and glycolytic genes. By binding to LXR, it induces the recruitment of corepressor complexes (NCoR/SMRT) to LXR response elements (LXREs) in the promoter regions of target genes, actively repressing their transcription. This leads to a significant reduction in the synthesis of fatty acids and cholesterol, as well as a dampening of the high glycolytic rate characteristic of many cancers.

Caption: this compound binds LXR, recruiting corepressors to inhibit lipogenic and glycolytic gene expression.

In certain cell types, such as macrophages, this compound has been shown to modulate the AMPK/mTOR/HIF-1α signaling pathway. By increasing the phosphorylation and activation of AMP-activated protein kinase (AMPK), this compound leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) and a reduction in the stability and activity of hypoxia-inducible factor 1-alpha (HIF-1α).[5] HIF-1α is a key transcription factor that promotes the expression of many glycolytic enzymes. This provides an additional, indirect mechanism by which this compound can suppress the Warburg effect.[5]

Caption: this compound promotes AMPK activation, leading to mTOR/HIF-1α inhibition and reduced glycolysis.

Preclinical Efficacy

The anti-cancer properties of this compound have been evaluated in a variety of preclinical models, including cell-based assays and in vivo tumor xenografts.

In Vitro Anti-Proliferative Activity

This compound potently reduces the viability of a broad spectrum of human cancer cell lines at nanomolar concentrations.[1][2][3] Notably, it displays selectivity for cancer cells, with significantly less impact on the viability of non-malignant cell lines.[1]

Table 1: In Vitro IC₅₀ Values for this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (nM) | Citation |

| Prostate | PC3 | ~15-104 | [1][2][3] |

| DU-145 | ~15-104 | [1][2][3] | |

| Colorectal | SW620 | ~15-104 | [1][2][3] |

| HT29 | ~15-104 | [1][2][3] | |

| Lung | HOP-62 | ~15-104 | [1][2][3] |

| NCI-H23 | ~15-104 | [1][2][3] |

In Vivo Anti-Tumor Efficacy

In vivo studies using tumor xenograft models have demonstrated that systemic administration of this compound significantly inhibits tumor growth.[1] This anti-tumor activity is achieved without causing significant side effects commonly associated with other metabolic inhibitors, such as weight loss, hepatotoxicity, or inflammation.[1][4]

Table 2: Summary of In Vivo Efficacy in Xenograft Models

| Cancer Model | Animal Model | This compound Dose | Key Outcomes | Citation |

| Colon Cancer (SW620) | Athymic Nude Mice | 30 & 60 mg/kg | Dose-dependent reduction in tumor volume.[1] | [1] |

| Prostate Cancer (DU-145) | Nude Mice | 60 mg/kg | Potent reduction in tumor growth.[1] | [1] |

| Marked suppression of lipogenic gene expression (SREBP-1c, SCD1, FASN) in tumors.[1] | ||||

| No significant reduction in total body weight.[1] |

Clinical Development Status

As of the date of this document, extensive searches of clinical trial registries (e.g., ClinicalTrials.gov) and peer-reviewed literature have not identified any registered clinical trials for this compound in humans. The development of this compound appears to be in the preclinical stage.

Experimental Protocols

Workflow for Preclinical Evaluation

The preclinical assessment of this compound typically follows a workflow that begins with in vitro characterization of its mechanism and potency, followed by in vivo validation of its anti-tumor efficacy and safety profile.

Caption: Preclinical workflow for this compound, from in vitro mechanism validation to in vivo efficacy.

Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Cell Seeding: Plate cancer cells (e.g., PC3, SW620) in 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of LXR target genes.

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle for 6-48 hours.

-

RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers. Example primers for human genes:

-

Thermocycling: Perform qPCR on a real-time PCR system with a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Western Blotting

This protocol is used to measure the protein levels of LXR target genes.

-

Protein Extraction: Treat cells as for qRT-PCR, then lyse in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Examples:

-

Anti-FASN (e.g., Santa Cruz Biotechnology, sc-55580)

-

Anti-SREBP1 (e.g., Novus Biologicals, NB100-60545)

-

Anti-SCD1 (e.g., characterized antibodies are available)[7]

-

Anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to the loading control.

Tumor Xenograft Study

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

-

Animals: Use immunocompromised mice (e.g., athymic Nu/Nu mice), 6-8 weeks old. House in sterile, ventilated cages with ad libitum access to food and water.[5] Allow a 2-week acclimation period.

-

Tumor Cell Implantation: Harvest cancer cells (e.g., SW620, DU-145) during their exponential growth phase. Resuspend 2-5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

-

Treatment: Prepare this compound in a suitable vehicle (e.g., DMSO/Corn oil). Administer this compound (e.g., 30 or 60 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily. Monitor animal body weight and general health throughout the study.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., qRT-PCR, Western blot, histology).

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare end-point tumor weights between groups using an appropriate statistical test (e.g., Student's t-test).

Conclusion

This compound is a promising preclinical drug candidate that targets the metabolic vulnerabilities of cancer cells. By acting as an inverse agonist of LXR, it effectively suppresses the key pathways of glycolysis and lipogenesis, leading to selective cancer cell death and inhibition of tumor growth in vivo. The data presented in this technical guide underscore the potential of LXR inverse agonism as a novel therapeutic strategy in oncology. Further investigation is warranted to explore its full clinical potential, either as a monotherapy or in combination with existing anti-cancer agents.

References

- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ijbs.com [ijbs.com]

- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]

SR9243: A Technical Guide to a Novel LXR Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

SR9243 is a synthetic small molecule that has garnered significant interest in the scientific community for its potent and selective activity as a Liver X Receptor (LXR) inverse agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Properties

This compound is a benzenesulfonamide (B165840) derivative with a complex molecular structure. Its systematic IUPAC name is N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide. The molecule was designed for systemic exposure, distinguishing it from earlier LXR inverse agonists like SR9238 which possess a rapidly metabolized ester moiety.[1]

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C31H32BrNO4S2 | [2][3] |

| Molecular Weight | 626.62 g/mol | [2][3] |

| IUPAC Name | N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide | |

| CAS Number | 1613028-81-1 | [3][4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (up to 20 mM or 33 mg/mL) | [6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [2][5] |

Mechanism of Action: LXR Inverse Agonism

This compound functions as a selective inverse agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a critical role in regulating the expression of genes involved in lipid metabolism and inflammation.[1] Unlike LXR agonists that activate these receptors, this compound suppresses their basal activity. It achieves this by inducing the recruitment of corepressor proteins to LXR, thereby downregulating the transcription of LXR target genes to below basal levels.[1][4] This targeted action on LXRs leads to the inhibition of two key metabolic pathways often dysregulated in cancer: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[1]

Caption: Signaling pathway of this compound as an LXR inverse agonist.

Biological Activity and Efficacy

This compound demonstrates broad anti-tumor activity across a range of cancer cell lines by selectively targeting cancer cell metabolism.[1][4] It potently reduces the viability of cancer cells at nanomolar concentrations by inhibiting lipogenic gene expression, which leads to the depletion of intracellular lipids.[4][5] Notably, the cytotoxic effects of this compound can be rescued by supplementing the cell culture media with fatty acids like oleate, stearate, and palmitate, confirming its mechanism of action through lipid depletion.[4][5] Importantly, this compound appears to be non-toxic to non-malignant cells.[1]

The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (approx.) |

| PC3 | Prostate | 15-104 nM |

| DU-145 | Prostate | 15-104 nM |

| SW620 | Colorectal | 15-104 nM |

| HT29 | Colorectal | 15-104 nM |

| HOP-62 | Lung | 15-104 nM |

| NCI-H23 | Lung | 15-104 nM |

| (Data sourced from[2][4][5]) |

In vivo studies using mouse xenograft models have shown that this compound effectively inhibits tumor growth.[4] It achieves this by suppressing glycolysis and lipogenesis within the tumor, leading to apoptotic cancer cell death.[4] A significant advantage observed in these studies is the lack of common toxic side effects such as weight loss, hepatotoxicity, or inflammation.[1][4][7]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Plating: Cancer cells (e.g., DU-145, SW620, HOP-62) are cultured in 96-well plates.[6]

-

Treatment: Cells are treated with varying concentrations of this compound (or a vehicle control, typically DMSO) in media containing 1% Fetal Bovine Serum (FBS) and antibiotics.[6]

-

Incubation: The treated cells are incubated for 96 hours.[6]

-

Viability Assessment: Cell viability is measured using a commercial assay kit, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), according to the manufacturer's instructions.[6]

Caption: Workflow for an in vitro cell viability assay.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

-

Cell Plating: Cancer cells are plated at a low density (e.g., 5,000 cells per well) in 6-well plates.[5]

-

Treatment: Cells are treated with a vehicle control (DMSO) or this compound at specified concentrations (e.g., 100 nM).[5]

-

Incubation: The cells are allowed to grow for approximately 4 days, or until visible colonies are formed.[5]

-

Fixation and Staining: The colonies are fixed with 1% formaldehyde (B43269) and then stained with a 0.05% crystal violet solution.[5]

-

Analysis: The number and size of the colonies are quantified to determine the effect of the treatment on clonogenic survival.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Models: Immunocompromised mice (e.g., Nu/Nu) are typically used.[5]

-

Tumor Implantation: Cancer cells (e.g., SW620, DU-145) are subcutaneously injected into the flanks of the mice to establish tumors.

-

Treatment Administration: Once tumors reach a palpable size, mice are treated with either a vehicle solution (e.g., 10% DMSO, 10% Tween-80) or this compound.[2][5] A common dosage is 30-60 mg/kg administered via intraperitoneal (i.p.) injection once daily.[2][6]

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study. Signs of toxicity are also observed daily.[1][2]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as histology and biomarker assessment.[2]

Conclusion

This compound is a promising therapeutic candidate that selectively targets the metabolic vulnerabilities of cancer cells through LXR inverse agonism. Its ability to inhibit both the Warburg effect and lipogenesis, coupled with a favorable in vivo safety profile, makes it a compelling molecule for further investigation in oncology drug development. The detailed information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this novel compound.

References

- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

SR9243 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for SR9243, a synthetic Liver X Receptor (LXR) inverse agonist. This compound has demonstrated significant therapeutic potential in preclinical models of cancer, metabolic disorders, and inflammatory diseases by modulating key cellular processes. This document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as an inverse agonist of the Liver X Receptors, LXRα and LXRβ, which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis. Unlike LXR agonists which activate these receptors, this compound suppresses their basal transcriptional activity. This is achieved by inducing the interaction of LXRs with co-repressor proteins, thereby downregulating the expression of LXR target genes involved in lipogenesis and glycolysis. This targeted disruption of cellular metabolism forms the basis of its anti-tumor and anti-inflammatory effects.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies, highlighting the potency of this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC3 | Prostate | ~15-104 | |

| DU-145 | Prostate | ~15-104 | |

| SW620 | Colorectal | ~15-104 | |

| HT29 | Colorectal | ~15-104 | |

| HOP-62 | Lung | ~15-104 | |

| NCI-H23 | Lung | ~15-104 |

Key Signaling Pathways

This compound's mechanism of action involves the modulation of several critical signaling pathways.

LXR-Mediated Gene Expression

This compound directly targets LXR, preventing its activation and subsequent transcription of genes involved in lipid and glucose metabolism. This leads to a reduction in lipogenesis and glycolysis, processes that are often upregulated in cancer cells (the Warburg effect).

SR9243: A Technical Whitepaper on its Core Mechanism and Potential Indirect Influence on Circadian Rhythm

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9243 is a potent and selective synthetic small molecule predominantly characterized as a Liver X Receptor (LXR) inverse agonist. Its primary mechanism of action involves the suppression of LXR-mediated gene transcription, leading to significant effects on cellular metabolism, particularly the Warburg effect and de novo lipogenesis in cancer cells. While direct modulation of the core circadian clock machinery by this compound has not been demonstrated, a potential indirect link exists through the transcriptional regulation of the core clock component REV-ERBα by LXR. This technical guide provides an in-depth analysis of the established LXR-mediated effects of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, it explores the plausible, yet underexplored, indirect effects on the circadian rhythm via LXR-REV-ERBα crosstalk.

Core Mechanism of Action: LXR Inverse Agonism

This compound functions as an inverse agonist of both LXRα (NR1H3) and LXRβ (NR1H2). Unlike agonists that activate nuclear receptors, an inverse agonist reduces the basal transcriptional activity of the receptor. This compound enhances the interaction between LXRs and transcriptional corepressors, such as the Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT)[1]. This stabilization of the LXR-corepressor complex leads to the potent, dose-dependent suppression of LXR target gene expression[1][2][3].

The primary downstream effects of this compound-mediated LXR inhibition are the downregulation of genes involved in:

-

Lipogenesis: this compound significantly represses the expression of key lipogenic enzymes, including Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase 1 (SCD1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)[1][4]. This leads to a reduction in intracellular lipid production, which is critical for the proliferation of cancer cells[2][3].

-

Aerobic Glycolysis (The Warburg Effect): The compound also inhibits the expression of glycolytic genes regulated by LXR, such as Glucokinase (GCK) and Phosphofructokinase 2 (PFK2)[1][2]. By disrupting these oncogenic metabolic pathways, this compound induces apoptosis in malignant cells while showing minimal toxicity to non-malignant cells[1].

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound as documented in preclinical studies.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| PC3 | Prostate | MTT | IC50 | ~15-104 nM | [1][2][3] |

| DU-145 | Prostate | MTT | IC50 | ~15-104 nM | [1][2][3] |

| SW620 | Colorectal | MTT | IC50 | ~15-104 nM | [1][2][3] |

| HT29 | Colorectal | MTT | IC50 | ~15-104 nM | [1][2][3] |

| HOP-62 | Lung | MTT | IC50 | ~15-104 nM | [1][2][3] |

| NCI-H23 | Lung | MTT | IC50 | ~15-104 nM | [1][2][3] |

| RAW264.7 | Macrophage | Flow Cytometry | M1 Polarization | Reduced to 14.22% at 20 µM | [5] |

| RAW264.7 | Macrophage | qRT-PCR | iNOS, TNF-α, IL-6 mRNA | Dose-dependent reduction | [5] |

Table 2: In Vivo Efficacy and Effects of this compound

| Animal Model | Condition | Treatment | Endpoint | Result | Reference |

| Athymic Mice | SW620 Colon Cancer Xenograft | 30 mg/kg or 60 mg/kg this compound | Tumor Volume | Substantial reduction | [2] |

| Ob/Ob Mice | High-Fat Diet | 30 mg/kg this compound daily for 3 days | Hepatic Steatosis | Suppressed | [2][3] |

| BALB/c Mice | NASH (CCL4 or BDL induced) | 30 mg/kg this compound for 30 days | Liver Fibrosis | Significantly inhibited | [6] |

| BALB/c Mice | NASH (CCL4 or BDL induced) | 30 mg/kg this compound for 30 days | Hepatic Inflammation (CD68, TNF-α, IL-1β, IL-6 mRNA) | Significantly decreased | [6] |

| AIA Rats | Adjuvant-Induced Arthritis | 15 or 30 mg/kg/day this compound for 27 days | Arthritis Score | Dose-dependent improvement | [5] |

Experimental Protocols

Luciferase Reporter Assay for LXR Activity

This protocol is adapted from methodologies used to assess the transcriptional activity of LXR in response to this compound[1][7].

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates.

-

Co-transfection is performed using a lipid-based transfection reagent (e.g., jetPEI). Plasmids include:

-

An LXR expression vector (for LXRα or LXRβ).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple LXR Response Elements (LXREs).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO).

-

Cells are incubated for a specified period (e.g., 6 hours).

-

-

Lysis and Luminescence Measurement:

-

Cells are lysed using a passive lysis buffer.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The Firefly luciferase signal is normalized to the Renilla luciferase signal for each well.

-

The normalized activity is then expressed as a percentage of the vehicle-treated control to determine the dose-dependent repression of LXR activity by this compound.

-

In Vivo Xenograft Model Protocol

This protocol is based on studies evaluating the anti-tumor efficacy of this compound[2].

-

Animal Model:

-

Athymic nude mice (Nu/Nu) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

-

Tumor Cell Implantation:

-

Human cancer cells (e.g., SW620 colorectal adenocarcinoma) are cultured, harvested, and resuspended in a suitable medium like PBS or Matrigel.

-

Approximately 5 x 106 cells are injected subcutaneously into the flank of each mouse.

-

-

Treatment Regimen:

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered via intraperitoneal (i.p.) injection daily at specified doses (e.g., 30 mg/kg and 60 mg/kg). The vehicle control typically consists of 10% DMSO and 10% Tween-80 in water[3][6].

-

Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., RT-PCR for gene expression, immunohistochemistry for apoptosis markers like TUNEL).

-

Potential for Indirect Circadian Rhythm Modulation via LXR-REV-ERBα Crosstalk

While this compound is a potent LXR inverse agonist, there is no direct evidence of its binding to or modulation of REV-ERBα or REV-ERBβ. However, an indirect mechanism for influencing the circadian clock is plausible through the established transcriptional regulation of NR1D1 (the gene encoding REV-ERBα) by LXR.

Studies have identified REV-ERBα as a direct LXR target gene[1][8]. LXRα binds to a specific LXR Response Element (LXRE) in the human NR1D1 promoter, inducing its expression[1][8]. REV-ERBα is a fundamental component of the secondary feedback loop of the molecular clock, where it represses the transcription of the core clock activator, BMAL1.

Therefore, by acting as an LXR inverse agonist, this compound would be predicted to suppress the basal LXR-mediated transcription of NR1D1. A reduction in REV-ERBα levels could, in turn, lead to a de-repression of BMAL1 transcription. Alterations in the expression and rhythmicity of these core clock genes would inevitably impact the overall function of the circadian clock. This proposed mechanism provides a testable hypothesis for future research into the potential effects of this compound on circadian rhythm.

Conclusion and Future Directions

This compound is a well-characterized LXR inverse agonist with potent anti-cancer and anti-inflammatory properties demonstrated in numerous preclinical models. Its primary mechanism involves the enhanced recruitment of corepressors to LXR, leading to the transcriptional repression of genes crucial for lipogenesis and glycolysis.

The direct effects of this compound on the circadian rhythm have not been a primary focus of investigation. However, the documented regulation of the core clock gene NR1D1 (REV-ERBα) by LXR provides a strong rationale for exploring an indirect modulatory role. Future research should aim to:

-

Investigate the effect of this compound on the expression and rhythmicity of NR1D1 and BMAL1 in relevant cell types and tissues.

-

Assess the impact of this compound on behavioral circadian rhythms, such as locomotor activity, in animal models.

-

Determine if the metabolic effects of this compound are influenced by the time of administration, a key consideration in chronopharmacology.

Elucidating this potential indirect link would not only deepen our understanding of this compound's biological activities but also open new avenues for its therapeutic application, potentially in concert with chronotherapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nuclear Receptor Rev-erbα Is a Liver X Receptor (LXR) Target Gene Driving a Negative Feedback Loop on Select LXR-Induced Pathways in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

SR9243: A Targeted Approach to Disrupting Cancer Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cancer progression is intrinsically linked to profound alterations in cellular metabolism, notably the reliance on aerobic glycolysis (the Warburg effect) and hyperactive de novo lipogenesis. These metabolic shifts provide the necessary energy and biosynthetic precursors for rapid cell proliferation and survival. A promising therapeutic strategy involves the targeted disruption of these pathways. SR9243 is a novel, synthetic small molecule that functions as a potent and selective inverse agonist of the Liver X Receptor (LXR). By modulating LXR activity, this compound transcriptionally represses the expression of key genes controlling both glycolysis and lipogenesis. Extensive preclinical studies demonstrate that this compound effectively reduces cancer cell viability across various tumor types, inhibits tumor growth in vivo, and induces apoptosis, all while exhibiting a favorable safety profile with no significant toxicity to non-malignant cells or tissues. This document provides a comprehensive overview of the mechanism, preclinical efficacy, and experimental validation of this compound as a promising agent in cancer metabolism.

Introduction: The Metabolic Hallmarks of Cancer

Malignant cells reprogram their metabolic circuitry to sustain high rates of proliferation and resist cellular stress.[1] Two central pillars of this reprogramming are:

-

The Warburg Effect: Even in the presence of ample oxygen, cancer cells favor metabolizing glucose via glycolysis rather than the more efficient mitochondrial oxidative phosphorylation. This metabolic preference, known as aerobic glycolysis, is driven by oncogenic signals (e.g., from c-MYC, HIF-1) and the overexpression of glycolytic enzymes.[2]

-

De Novo Lipogenesis: Cancer cells exhibit a heightened dependency on the synthesis of new fatty acids.[1] These lipids are not just crucial for building cell membranes but also serve as signaling molecules and sources of energy. Key enzymes in this pathway, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase (SCD1), are frequently upregulated in tumors.[1]

The convergence of these pathways creates a robust metabolic phenotype that is a hallmark of many aggressive cancers, making it an attractive target for therapeutic intervention.

This compound: A Novel Liver X Receptor (LXR) Inverse Agonist

This compound was designed as a potent inverse agonist of LXRα and LXRβ, which are nuclear receptors that play a pivotal role in regulating the expression of genes involved in cholesterol homeostasis, inflammation, and lipid metabolism.[3][4] Unlike LXR agonists, which activate the receptor, an inverse agonist like this compound binds to LXR and promotes the recruitment of corepressor proteins.[1] This action suppresses the basal transcriptional activity of LXR, leading to a significant downregulation of its target genes.[5] In the context of oncology, this provides a powerful mechanism to simultaneously shut down the key lipogenic and glycolytic genes that are under LXR's regulatory control and are exploited by cancer cells.[1][2]

Mechanism of Action: Dual Inhibition of Glycolysis and Lipogenesis

The anti-neoplastic activity of this compound is rooted in its ability to transcriptionally repress metabolic pathways essential for cancer cell survival.

-

Inhibition of Lipogenesis: this compound significantly represses the expression of critical lipogenic genes directly regulated by LXR, including Sterol Regulatory Element-Binding Protein 1c (SREBP1c), FASN, and SCD1.[2] This blockade of the fatty acid synthesis machinery leads to a depletion of intracellular lipids, such as palmitate and stearate, which are vital for membrane production and cell signaling.[1][5]

-

Suppression of the Warburg Effect: this compound also downregulates the expression of key glycolytic enzymes, including Glucokinase (GCK1) and Phosphofructokinases (PFK1, PFK2).[1] This leads to a profound reduction in glycolytic flux, evidenced by decreased intracellular levels of hexose (B10828440) phosphates, pyruvate (B1213749), and lactate.[1]

By simultaneously disrupting these two central metabolic pillars, this compound creates a metabolic crisis within the cancer cell, ultimately triggering apoptotic cell death.[1] The LXR-dependency of this mechanism was confirmed in studies where siRNA-mediated knockdown of LXR rescued cancer cells from this compound-induced death.[1]

Preclinical Efficacy and Quantitative Data

The anti-tumor activity of this compound has been validated in a range of preclinical models, demonstrating potent and selective cytotoxicity against cancer cells.

In Vitro Anti-Cancer Activity

This compound potently reduces the viability of cancer cells from diverse tissue origins at nanomolar concentrations, while showing minimal effect on non-malignant cells.[1]

| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) |

| DU-145 | Prostate | 15 |

| HOP-62 | Lung | 26 |

| SW620 | Colon | 40 |

| PC-3 | Prostate | 61 |

| NCI-H23 | Lung | 72 |

| HT-29 | Colon | 104 |

| Table 1: In Vitro Cytotoxicity of this compound. Half-maximal inhibitory concentration (IC50) of this compound on the viability of various cancer cell lines as determined by MTT reduction assays.[1][5] |

In Vitro Metabolic Reprogramming

Treatment with this compound leads to a significant downregulation of key metabolic genes and a corresponding decrease in their metabolic products.

| Metabolic Pathway | Gene/Protein Target | Effect of this compound | Metabolite | Effect of this compound |

| Glycolysis | GCK1, PFK1, PFK2 | Expression Significantly Reduced | Pyruvate, Lactate, Hexose Phosphates | Intracellular Levels Significantly Reduced |

| Lipogenesis | SREBP1c, FASN, SCD1 | Expression Significantly Reduced | Palmitate, Stearate, Myristoleate, Palmitoleate | Intracellular Levels Significantly Reduced |

| Table 2: Summary of this compound-Mediated Metabolic Repression. Effects observed in various cancer cell lines following this compound treatment.[1][2] |

Furthermore, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin, suggesting its potential use in combination therapies.[2]

In Vivo Tumor Growth Inhibition

In xenograft models, this compound demonstrates robust anti-tumor activity. In athymic mice bearing SW620 colon cancer xenografts, treatment with this compound resulted in a dose-dependent reduction in tumor volume.

| Treatment Group | Dosage | Outcome |

| Vehicle Control | - | Progressive Tumor Growth |

| This compound | 30 mg/kg | Substantial Reduction in Tumor Growth |

| This compound | 60 mg/kg | Substantial Reduction in Tumor Growth |

| Table 3: In Vivo Efficacy of this compound in SW620 Xenograft Model.[1] |

Analysis of the tumors from treated mice confirmed that this compound inhibited the expression of glycolytic and lipogenic genes in vivo, reduced lipid content, and significantly increased the number of apoptotic cells.[1] Importantly, these therapeutic effects were achieved without inducing weight loss, hepatotoxicity, or systemic inflammation in the animals.[1][5]

Detailed Experimental Protocols

The preclinical validation of this compound involved a series of standard and specialized assays to determine its efficacy and mechanism of action.

Cell Viability and Colony Formation Assays

-

MTT Assay: Cancer and non-malignant cells were seeded in 96-well plates and treated with increasing doses of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours). Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction method. Absorbance was measured, and IC50 values were calculated from dose-response curves.[1]

-

Colony Formation Assay: Cells were plated at a low density (e.g., 5,000 cells/well) and treated with this compound (e.g., 100 nM or 10 µM) or vehicle. After a period of growth (e.g., 4 days), the resulting colonies were fixed with formaldehyde (B43269) and stained with crystal violet for visualization and quantification.[5]

Gene and Protein Expression Analysis

-

Quantitative RT-PCR: Total RNA was extracted from this compound-treated and control cells or tumor tissues. cDNA was synthesized, and quantitative real-time PCR was performed using specific primers for LXR target genes (e.g., FASN, SCD1, SREBP1c, PFK2). Gene expression levels were normalized to a housekeeping gene.[1]

-

Immunoblotting (Western Blot): Protein lysates from treated cells or tumors were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., FASN, SCD1, SREBP1c). Protein bands were visualized using chemiluminescence following incubation with a secondary antibody.[1]

Metabolite and Lipid Analysis

-

Gas Chromatography/Mass Spectrometry (GC/MS): Intracellular metabolites were extracted from cells. The polar metabolite fraction was derivatized and analyzed by GC/MS to quantify levels of key intermediates in glycolysis and other pathways, such as pyruvate and lactate.[1]

-

Oil Red O Staining: To visualize neutral lipids in tumor tissue, frozen sections were stained with Oil Red O solution, which specifically stains lipids red.[1]

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice were subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 SW620 cells).[1]

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered this compound (e.g., 30 or 60 mg/kg) or vehicle control via intraperitoneal injection daily.[1]

Safety, Selectivity, and Future Directions

A key advantage of this compound highlighted in preclinical studies is its selectivity for cancer cells.[2] It displays minimal toxicity toward a range of non-malignant cell lines (prostate, colon, and lung) and, in animal models, does not cause the adverse effects like weight loss or liver toxicity that have hindered the clinical development of other metabolic inhibitors.[1] This favorable safety profile is likely inherent to its mechanism; by transcriptionally repressing metabolic enzyme expression rather than directly inhibiting a single enzyme, it may allow for a more nuanced and less toxic systemic effect.[1][4] Normal cells are less reliant on these specific metabolic programs and can acquire necessary lipids from circulation, making them less vulnerable to this compound's effects.[1]

As of late 2025, this compound remains a preclinical candidate, with no publicly available information on registered clinical trials for oncological indications. Its strong preclinical data, broad anti-tumor activity, and favorable safety profile demonstrate that LXR inverse agonists hold significant promise as a potential future cancer therapy.[2] Future research will likely focus on IND-enabling studies, further exploration of its efficacy in additional cancer models (including models of therapy resistance and metastasis), and the identification of predictive biomarkers to select patient populations most likely to respond to this novel metabolic-targeting strategy. The potential for combination with immunotherapy or other targeted agents also remains a compelling area for investigation.[6][7]

References

- 1. Potential New Class of Cancer Drugs | Technology Networks [technologynetworks.com]

- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

SR9243: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for SR9243, a synthetic Liver X Receptor (LXR) inverse agonist. The document details its mechanism of action, anti-tumor activity, and effects on metabolic and inflammatory pathways, presenting key quantitative data, experimental methodologies, and visual representations of signaling cascades and workflows.

Core Mechanism of Action: LXR Inverse Agonism

This compound functions as a potent inverse agonist of the Liver X Receptors, LXRα and LXRβ.[1][2] Unlike LXR agonists which activate these nuclear receptors, this compound suppresses their basal transcriptional activity.[3] It achieves this by inducing the interaction between LXR and its corepressor proteins.[1][2] This targeted downregulation of LXR-mediated gene expression forms the basis of its therapeutic potential in various disease models.[1][3]

The primary consequence of LXR inhibition by this compound is the dual suppression of two critical metabolic pathways frequently exploited by cancer cells: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[3][4] By cutting off these key energy and building block sources, this compound selectively induces apoptosis in cancer cells while demonstrating a favorable safety profile in non-malignant cells and tissues.[3][4][5]

Quantitative Preclinical Efficacy

The preclinical efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| PC3 | Prostate | ~15-104 |

| DU-145 | Prostate | ~15-104 |

| SW620 | Colorectal | ~15-104 |

| HT29 | Colorectal | ~15-104 |

| HOP-62 | Lung | ~15-104 |

| NCI-H23 | Lung | ~15-104 |

Source: MedchemExpress.com[1][2]

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Key Findings |

| SW620 (Colon Cancer) | 30 mg/kg this compound | Significant reduction in tumor volume | Dose-dependent inhibition of tumor growth.[3] |

| SW620 (Colon Cancer) | 60 mg/kg this compound | Profound reduction in tumor volume | Downregulation of glycolytic and lipogenic gene expression in tumors.[3] |

| Lewis Lung Carcinoma (LLC1) | This compound (dose not specified) | Profoundly inhibited tumor growth | Substantial reduction in LXR-regulated lipogenic and glycolytic gene expression. No significant weight loss observed.[3] |

Key Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the modulation of critical signaling pathways that regulate cellular metabolism and inflammation.

Inhibition of LXR-Mediated Glycolysis and Lipogenesis

This compound directly suppresses the expression of key genes involved in glycolysis and lipogenesis that are under the transcriptional control of LXR. This includes genes such as GCK1, PFK1, PFK2, LDH, SREBP1c, FASN, and SCD1.[3][5] The downregulation of these genes leads to a reduction in glucose uptake, lactate (B86563) production, and fatty acid synthesis, ultimately starving cancer cells of the necessary components for rapid proliferation.[3][4]

Caption: this compound promotes the formation of an LXR-corepressor complex, leading to the transcriptional repression of key glycolytic and lipogenic genes, thereby inhibiting cancer cell growth.

Modulation of Macrophage Polarization via AMPK/mTOR/HIF-1α Pathway

In the context of inflammation, such as in rheumatoid arthritis, this compound has been shown to inhibit the polarization of pro-inflammatory M1 macrophages.[6][7] This effect is mediated by the disruption of the Warburg effect in these immune cells. Mechanistically, this compound increases the phosphorylation of AMP-activated protein kinase (AMPK) and reduces the downstream phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).[6][7] This cascade leads to the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and its target glycolytic enzymes, including LDH-A, HK2, G6PD, and GLUT1.[6][7]

Caption: this compound promotes AMPK phosphorylation, which in turn inhibits the mTOR/HIF-1α axis, leading to reduced glycolysis and suppression of M1 macrophage polarization.

Detailed Experimental Protocols

The following are representative protocols for key experiments conducted in the preclinical evaluation of this compound.

Cell Viability and Colony Formation Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound (e.g., 10 nM to 10 µM).

-

Incubation: Cells are incubated for 4 days.

-

Colony Staining:

-

The medium is removed, and the cells are washed with PBS.

-

Colonies are fixed with 1% formaldehyde (B43269) for 10 minutes.

-

The formaldehyde is removed, and the plates are allowed to air dry.

-

Colonies are stained with a 0.05% (w/v) crystal violet solution for 20 minutes.

-

-

Quantification: The crystal violet is solubilized with a methanol/acetic acid solution, and the absorbance is read on a plate reader at a wavelength of 595 nm to determine cell viability. For colony formation, stained colonies are imaged and counted.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Protocol:

-

Animal Model: Athymic nude mice (Nu/Nu) or C57BL/6J mice are used.[1] Animals are acclimated for at least one week before the study begins.

-

Tumor Cell Implantation: Human cancer cells (e.g., SW620) or murine cancer cells (e.g., LLC1) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups:

-

Vehicle control (e.g., DMSO in saline)

-

This compound (e.g., 30 mg/kg and 60 mg/kg)

-

Treatments are administered via intraperitoneal (i.p.) injection daily or as determined by pharmacokinetic studies.

-

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size.

Gene Expression Analysis by Real-Time PCR (RT-PCR)

Objective: To quantify the changes in the expression of LXR target genes in response to this compound treatment.

Protocol:

-

RNA Extraction: Total RNA is isolated from this compound-treated cells or tumor tissue using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for target genes (e.g., SREBP1c, SCD1, GCK1, PFK1, PFK2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.

Experimental and logical Workflows

The preclinical evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo validation.